molecular formula C20H22N2O3 B4853806 1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline

1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline

Cat. No. B4853806
M. Wt: 338.4 g/mol
InChI Key: DKNFMMSYAHRFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that includes various derivatives of tetrahydroquinoline and piperidine. These compounds have been studied for their diverse chemical and physical properties, and they often serve as potential pharmaceutical agents or as subjects for understanding complex chemical reactions.

Synthesis Analysis

  • The synthesis of related compounds typically involves reactions like Michael addition of secondary amine to α, β-unsaturated carbonyl compounds (Fatma et al., 2017).
  • Multicomponent reactions are also used in the synthesis of similar compounds, involving components like aromatic aldehydes, malonodithioamide, and alkylating reagents (Dyachenko et al., 2019).

Molecular Structure Analysis

  • Crystal structure studies using X-ray crystallography provide insights into the molecular geometry of these compounds. Techniques like density functional theory (DFT) are often used for molecular geometry analysis (Vizcaya et al., 2012).

Chemical Reactions and Properties

  • Reactions involving these compounds can include interactions with other molecules through various interactions such as C-H…O and C-C…Cl (Fatma et al., 2017).
  • The chemical reactivity of these compounds can be analyzed using local reactivity descriptors, which explain the chemically reactive sites in the molecule (Fatma et al., 2017).

Physical Properties Analysis

  • Thermodynamic properties of these compounds can be investigated using theoretical calculations, providing insights into their stability and interactions (Fatma et al., 2017).

Chemical Properties Analysis

  • The electronic absorption spectrum of these compounds can be predicted and analyzed, contributing to the understanding of their optical properties (Fatma et al., 2017).
  • Natural bond orbital analysis is used to analyze the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization (Fatma et al., 2017).

Safety and Hazards

Without specific toxicity data or safety studies on this compound, it’s difficult to provide detailed information on its safety and hazards .

Future Directions

Future research on this compound could involve detailed synthesis studies, exploration of its chemical reactivity, and investigation of its potential biological activity .

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[1-(furan-2-carbonyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19(22-11-3-6-15-5-1-2-7-17(15)22)16-9-12-21(13-10-16)20(24)18-8-4-14-25-18/h1-2,4-5,7-8,14,16H,3,6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNFMMSYAHRFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydroquinolin-1(2H)-yl[1-(furan-2-ylcarbonyl)piperidin-4-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
Reactant of Route 3
1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
Reactant of Route 4
1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
Reactant of Route 5
1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.